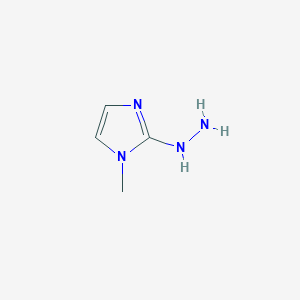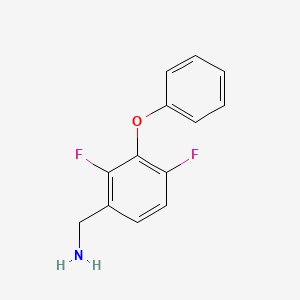
BenzeneMethanaMine, 2,4-difluoro-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HCV-IN-3 is a compound known for its potent inhibitory activity against the hepatitis C virus (HCV). It is primarily used in the treatment of HCV infections, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma. The compound targets specific proteins within the virus, disrupting its replication and thereby reducing the viral load in infected individuals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of HCV-IN-3 is scaled up using batch or continuous flow reactors. The process involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
HCV-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of HCV-IN-3, which may have different pharmacological properties and potential therapeutic applications.
科学研究应用
HCV-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the replication mechanisms of HCV and the role of viral proteins.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HCV infections and related liver diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting HCV.
作用机制
HCV-IN-3 exerts its effects by targeting the nonstructural proteins of HCV, particularly the NS3/4A protease. This protease is essential for the cleavage of the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, HCV-IN-3 disrupts the viral life cycle, leading to a reduction in viral replication and load.
相似化合物的比较
HCV-IN-3 is compared with other HCV protease inhibitors such as telaprevir and boceprevir. While all these compounds target the NS3/4A protease, HCV-IN-3 is unique due to its higher potency and better pharmacokinetic properties. Similar compounds include:
Telaprevir: An earlier generation HCV protease inhibitor with lower potency.
Boceprevir: Another HCV protease inhibitor with a different chemical structure but similar mechanism of action.
Glecaprevir: A next-generation HCV protease inhibitor with pan-genotypic activity.
HCV-IN-3 stands out due to its improved efficacy and reduced side effects, making it a promising candidate for the treatment of HCV infections.
属性
分子式 |
C13H11F2NO |
|---|---|
分子量 |
235.23 g/mol |
IUPAC 名称 |
(2,4-difluoro-3-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C13H11F2NO/c14-11-7-6-9(8-16)12(15)13(11)17-10-4-2-1-3-5-10/h1-7H,8,16H2 |
InChI 键 |
OPHNCLQYKIKHON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2F)CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


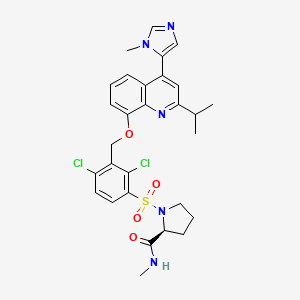
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)
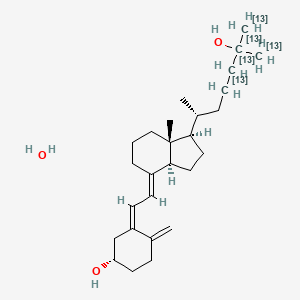
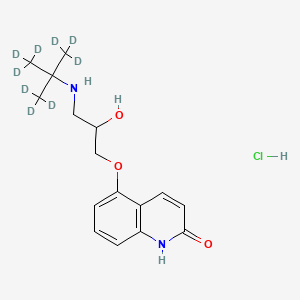
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
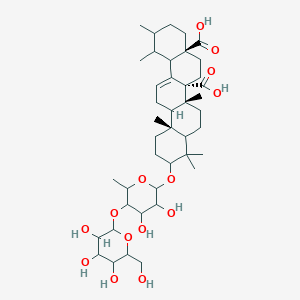
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
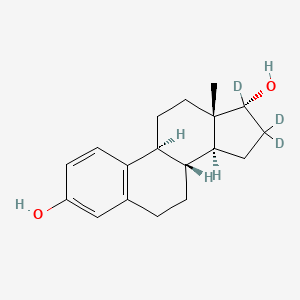
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
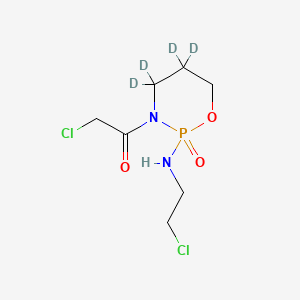
![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
